molecular formula C8H13ClN2O2S2 B8752811 3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide CAS No. 194086-62-9

3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide

Cat. No.: B8752811
CAS No.: 194086-62-9
M. Wt: 268.8 g/mol
InChI Key: JHGQNBJARXLMBD-UHFFFAOYSA-N
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Description

3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C8H13ClN2O2S2 and its molecular weight is 268.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

194086-62-9

Molecular Formula

C8H13ClN2O2S2

Molecular Weight

268.8 g/mol

IUPAC Name

3-amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C8H13ClN2O2S2/c1-8(2,3)11-15(12,13)7-5(10)4-6(9)14-7/h4,11H,10H2,1-3H3

InChI Key

JHGQNBJARXLMBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(S1)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solutuion of 5-chloro-thiophene-2-sulfonic acid tert-butylamide (310 mg, 1.22 mmol) in THF (10 mL) at −78° C. was added n-Buli (1.6 M in hexane, 1.7 mL, 2.7 mmol) dropwise. The resultant solution was warmed up to −30° C. and maintained at −20° C.–−30° C. for 10 min. It was rmixed with a solution of 4-methylbenzenesulfonyl azide (361 mg, 1.83 mmol) in THF (2 mL). The mixture was stirred at ambient temperature for 1 h before diluted with brine solution (30 mL) and washed with toluene (20 mL). The organic phase was separated and mixed with NaBH4 (500 mg, 13.2 mmol) and H2O (5 mL). The mixture was stirred for 2 h. at room temperature, then diluted with brine solution (50 mL) and washed with ethyl acetate (50 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 4:1) then provided 3a (250 mg) as a yellow oil.
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
361 mg
Type
reactant
Reaction Step Five
Name
Quantity
500 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Name

Synthesis routes and methods II

Procedure details

A solution of 38.1 g (0.15 mol) of 5-chlorothiophene-2-sulfonic acid tert-butylamide in 300 ml of dry tetrahydrofuran was cooled to -70° C, and n-BuLi (190 ml, 1.6M in hexane) was added, maintaining the temperature <-65° C. After addition, the mixture was allowed to warm to -20° C. and stirred at this temperature for 30 min. A solution of p-toluenesulfonyl azide (34 g, 0.17 mol) in 100 ml of dry tetrahydrofuran was added, maintaining the temperature at -20° C., and the cooling bath was removed. After the mixture had reached room temperature, water (100 ml) was added. The organic phase was isolated and the aqueous phase was extracted with toluene (2×50 ml). To the combined organic phases was added hexadecyltributylphosphonium bromide (7.62 g, 15 mmol) followed by the dropwise addition of a solution of sodium borohydride (6.58 g, 0.174 mol) in 20 ml of water with stirring and cooling to room temperature. The mixture was stirred over night at room temperature, and water (100 ml) was added. The organic phase was isolated, washed with water (2×100 ml), dried, and evaporated to dryness. The oily residue was dissolved in ethyl acetate (150 ml) and washed with 1N sodium hydroxide (6×100 ml). The organic phase was dried with sodium sulfate, and evaporated to afford a quantitative yield (40.6 g) of crude title compound as an oil, which was used without further purification in the next step.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.58 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
7.62 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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